3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide
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Overview
Description
3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a wide variety of targets, including various enzymes and receptors .
Mode of Action
For instance, imidazole derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent modification .
Biochemical Pathways
For example, imidazole derivatives have been shown to affect pathways related to inflammation, cancer, and microbial infections .
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, modulation of receptor function, and induction of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Substitution reactions:
Coupling reactions: The phenyl group is introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Amide formation: The final step involves the formation of the amide bond between the butanamide moiety and the substituted pyrazole derivative through a condensation reaction with an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimalarial, and antileishmanial agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole: Similar structure but lacks the butanamide moiety.
4-(1-methyl-1H-pyrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of the butanamide moiety.
N-(2-phenylethyl)-3-methylbutanamide: Similar amide structure but lacks the pyrazole ring.
Uniqueness
3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide is unique due to the combination of the pyrazole ring and the butanamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
3-methyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)12-17(21)18-10-8-14-4-6-15(7-5-14)16-9-11-19-20(16)3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGAQGIPKXXVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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